KN-92 phosphate
Overview
Description
KN-92 phosphate is a chemical compound known as an inactive derivative of KN-93. KN-93 is a selective inhibitor of calcium/calmodulin-dependent kinase II (CaMKII), which competitively blocks calcium/calmodulin binding to the kinase. This compound, however, does not possess CaMKII inhibitory activity and is often used as a control compound in studies designed to elucidate the antagonist activities of KN-93 .
Mechanism of Action
Target of Action
KN-92 phosphate is an inactive analog of the Ca2+/calmodulin-dependent kinase II (CaMKII) inhibitor KN-93 . It is often used as a negative control for KN-93 . The primary target of this compound is the CaMKII .
Mode of Action
Instead, it has been found to significantly reduce the sustained current amplitudes at the end of the 5-s depolarizing pulses of a wide range of Kv channels such as Kv1.5 and Kv1.2 .
Biochemical Pathways
It is known to interact with kv channels, which play a crucial role in the repolarization phase of the action potential in neurons and muscle cells .
Pharmacokinetics
Result of Action
The molecular and cellular effects of this compound are primarily observed in its interaction with Kv channels. It reduces the sustained current amplitudes at the end of the 5-s depolarizing pulses of Kv channels .
Action Environment
It is known that the compound should be stored at -20°c and is stable for several months when stored as a stock solution in dmso .
Biochemical Analysis
Biochemical Properties
KN-92 phosphate plays a significant role in biochemical reactions, particularly in the context of potassium channels . It has been found to significantly reduce the sustained current amplitudes at the end of the 5-s depolarizing pulses of a wide range of Kv channels such as Kv1.5 and Kv1.2 .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways . Specifically, this compound has been found to block members of the Kv1, Kv2, Kv3, Kv4, and Kv7 (hERG) voltage-gated potassium channel families at concentrations that also block CaMKII .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It is known to be a direct extracellular blocker of voltage-gated potassium channels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways
Transport and Distribution
This compound is transported and distributed within cells and tissues
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KN-92 phosphate involves multiple steps, starting from the preparation of the core structure, followed by the introduction of functional groups and finally, the phosphorylation step. The detailed synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents, advanced reaction vessels, and stringent quality control measures to ensure the consistency and purity of the final product. The compound is often produced in solid form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: KN-92 phosphate undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups within the molecule.
Oxidation and Reduction Reactions: Though less common, these reactions can alter the oxidation state of the compound.
Hydrolysis: The compound can undergo hydrolysis under certain conditions, leading to the breakdown of the phosphate group.
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of nucleophiles or electrophiles under controlled temperatures and pH conditions.
Oxidation and Reduction Reactions: May involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Hydrolysis: Often occurs in the presence of water or aqueous solutions under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of this compound can lead to the formation of its dephosphorylated analog .
Scientific Research Applications
KN-92 phosphate is widely used in scientific research, particularly in the following fields:
Chemistry: As a control compound to study the antagonist activities of KN-93.
Biology: To investigate the role of CaMKII in various cellular processes.
Medicine: In research related to cardiovascular diseases, where CaMKII plays a critical role.
Industry: Used in the development of new therapeutic agents targeting CaMKII
Comparison with Similar Compounds
KN-93: A selective inhibitor of CaMKII with competitive binding to calcium/calmodulin.
KN-62: Another CaMKII inhibitor with a similar mechanism of action to KN-93.
KN-92 Hydrochloride: A derivative of KN-92 phosphate with similar properties
Uniqueness of this compound: this compound is unique in its role as an inactive control compound, which allows researchers to specifically study the effects of CaMKII inhibition by KN-93 without the confounding effects of CaMKII activity. This makes it an invaluable tool in research focused on understanding the molecular mechanisms and therapeutic potential of CaMKII inhibitors .
Biological Activity
KN-92 phosphate is recognized as an inactive analog of KN-93, a selective inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII). While KN-93 plays a significant role in various biological processes by inhibiting CaMKII, KN-92 serves primarily as a control compound in research settings to elucidate the specific actions of KN-93 without the confounding effects on CaMKII.
Chemical Structure:
this compound has the chemical formula and is characterized by its ability to block several potassium channels, including Kv1.2, Kv1.4, Kv1.5, Kv2.1, Kv3.2, and hERG channels .
Mechanism of Action:
KN-92 does not inhibit CaMKII directly but is utilized to distinguish between CaMKII-dependent and independent effects in experimental setups. It has been shown to block L-type calcium currents (ICa,L) in a dose-dependent manner, which is critical for understanding its role in cardiac physiology .
Inhibition of Calcium Channels
Research indicates that KN-92 can significantly reduce the currents through L-type calcium channels (CaV1.2 and CaV1.3) without affecting N-type calcium channels (CaV2.2). This effect is independent of its interaction with CaMKII, suggesting that KN-92 may have distinct pharmacological properties compared to KN-93 .
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of KN-92 in various contexts:
-
Cardiac Arrhythmias:
- In experiments involving left ventricular hypertrophy (LVH), the administration of KN-92 resulted in a notable increase in early after-depolarizations (EADs) compared to controls, indicating its potential role in modulating cardiac electrical activity .
- At concentrations of 0.5 μmol/L, both KN-92 and KN-93 reduced peak ICa,L by approximately 10%, while at 1 μmol/L, reductions were observed at 13% for KN-92 .
- Calcium Signaling:
Comparative Table of Biological Effects
Compound | Mechanism | Effect on ICa,L | EAD Incidence | Role in Research |
---|---|---|---|---|
KN-93 | Inhibits CaMKII | Reduces by 10% (0.5 μmol/L) | Low incidence | Active inhibitor in cardiac studies |
KN-92 | Potassium channel blocker | Reduces by 10% (0.5 μmol/L) | High incidence under certain conditions | Control compound for distinguishing effects |
Properties
IUPAC Name |
N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide;phosphoric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S.H3O4P/c1-27(17-5-6-19-9-11-21(25)12-10-19)18-20-7-3-4-8-24(20)26-31(28,29)23-15-13-22(30-2)14-16-23;1-5(2,3)4/h3-16,26H,17-18H2,1-2H3;(H3,1,2,3,4)/b6-5+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQHWVVDNMJDEQ-IPZCTEOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN2O7PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585194 | |
Record name | Phosphoric acid--N-[2-({[(2E)-3-(4-chlorophenyl)prop-2-en-1-yl](methyl)amino}methyl)phenyl]-4-methoxybenzene-1-sulfonamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135280-28-2 | |
Record name | Phosphoric acid--N-[2-({[(2E)-3-(4-chlorophenyl)prop-2-en-1-yl](methyl)amino}methyl)phenyl]-4-methoxybenzene-1-sulfonamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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